

## CPL304110: A Novel FGFR Inhibitor Overcoming Erdafitinib Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CPL304110 |           |
| Cat. No.:            | B8180474  | Get Quote |

#### For Immediate Release

This comparison guide provides a detailed analysis of **CPL304110**, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The focus is on its efficacy in tumor models with acquired resistance to erdafitinib, a current standard-of-care FGFR inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.

## **Executive Summary**

Erdafitinib, an FDA-approved FGFR inhibitor, has shown clinical benefit in patients with FGFR-altered urothelial carcinoma. However, the development of resistance limits its long-term efficacy. **CPL304110** is a novel, potent, and selective small-molecule inhibitor of FGFR1, 2, and 3, currently in clinical development. Preclinical studies demonstrate that **CPL304110** has advantages over erdafitinib in both in vitro and in vivo settings and, critically, may offer a therapeutic option for patients who have developed resistance to erdafitinib through specific molecular mechanisms.[1][2] Acquired resistance to FGFR inhibitors, including **CPL304110**, can be mediated by the activation of bypass signaling pathways, notably the HGF/MET-Pyk2 axis.[3][4] Inhibition of this pathway has been shown to restore sensitivity to **CPL304110** in resistant cancer cell lines.[4]

## Comparative Efficacy of CPL304110 and Erdafitinib



Preclinical studies have demonstrated the potent anti-proliferative activity of **CPL304110** across a panel of cancer cell lines with FGFR aberrations.[2] While direct head-to-head studies of **CPL304110** and erdafitinib in erdafitinib-resistant models are limited, the available data suggests **CPL304110**'s potential in this setting.

## **In Vitro Potency**

**CPL304110** demonstrates potent inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range.[2]

| Kinase Target                                   | CPL304110 IC50 (nM) |  |  |
|-------------------------------------------------|---------------------|--|--|
| FGFR1                                           | 4.08                |  |  |
| FGFR2                                           | 1.44                |  |  |
| FGFR3                                           | 10.55               |  |  |
| Table 1: In vitro kinase inhibitory activity of |                     |  |  |

Table 1: In vitro kinase inhibitory activity of

CPL304110.[2]

In a panel of FGFR-dependent cancer cell lines, **CPL304110** exhibited potent anti-proliferative activity.



| Cell Line | Cancer Type        | FGFR Aberration     | CPL304110 IC50<br>(μM) |
|-----------|--------------------|---------------------|------------------------|
| NCI-H1581 | Lung Cancer        | FGFR1 amplification | 0.084                  |
| SNU-16    | Gastric Cancer     | FGFR2 amplification | 0.123                  |
| RT-112    | Bladder Cancer     | FGFR3 fusion        | 0.393                  |
| UM-UC-14  | Bladder Cancer     | FGFR3 mutation      | Not specified          |
| AN3 CA    | Endometrial Cancer | FGFR2 mutation      | Not specified          |

Table 2: Anti-

proliferative activity of

CPL304110 in FGFR-

dependent cancer cell

lines.[1][2]

## **Efficacy in Erdafitinib-Resistant Models**

Acquired resistance to FGFR inhibitors is a significant clinical challenge.[5] One of the key mechanisms of acquired resistance to **CPL304110** involves the upregulation of the MET-Pyk2 signaling axis.[3][4] Studies have shown that cancer cell lines made resistant to **CPL304110** exhibit increased MET expression and phosphorylation.

Crucially, the inhibition of MET (using capmatinib) or Pyk2 (using PF431396) was shown to restore the sensitivity of **CPL304110**-resistant cells to the drug. This suggests that a combination therapy approach could be effective in overcoming resistance.

While direct IC50 values for erdafitinib in these **CPL304110**-resistant models are not provided in the referenced studies, the shared mechanism of FGFR inhibition suggests that erdafitinib would also be ineffective in the context of MET-driven bypass signaling. The ability to restore sensitivity to an FGFR inhibitor by co-targeting the MET pathway is a key finding.

# Mechanisms of Action and Resistance CPL304110 Mechanism of Action



**CPL304110** is a potent and selective ATP-competitive inhibitor of the kinase activity of FGFR1, 2, and 3.[2][6] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[2]



Click to download full resolution via product page

**CPL304110** inhibits FGFR signaling pathways.

### **Erdafitinib Resistance Mechanisms**

Resistance to erdafitinib can occur through two main mechanisms:

- On-target resistance: Secondary mutations in the FGFR kinase domain can prevent erdafitinib from binding effectively.
- Bypass signaling: Activation of alternative signaling pathways can compensate for FGFR inhibition, allowing tumor cells to continue to proliferate. Common bypass pathways include the PI3K/AKT/mTOR and EGFR signaling pathways.

# CPL304110 and Overcoming Resistance via MET-Pyk2 Axis



A key finding is the role of the MET-Pyk2 signaling axis in mediating acquired resistance to **CPL304110**.[3][4] In **CPL304110**-resistant cell lines, increased expression and activation of the MET receptor tyrosine kinase were observed. This leads to the activation of Pyk2, a non-receptor tyrosine kinase, which then promotes cell migration and survival, effectively bypassing the FGFR blockade.



Click to download full resolution via product page

Overcoming CPL304110 resistance by co-targeting the MET-Pyk2 pathway.

# Experimental Protocols Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of **CPL304110** and other inhibitors on cancer cell lines.

- Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10<sup>4</sup> to 5 x 10<sup>4</sup> cells per well in 100 μL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Drug Treatment: Prepare serial dilutions of the test compounds (e.g., **CPL304110**, erdafitinib) in culture medium. Remove the overnight culture medium from the cells and add



100  $\mu$ L of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

- Incubation: Incubate the plates for 72 hours at 37°C and 5% CO<sub>2</sub>.
- MTT Addition: Add 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
- Solubilization: Add 100  $\mu$ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Incubate the plates overnight at 37°C. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance (no-cell control) from all readings.
  Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a non-linear regression analysis.

## **Western Blotting for Signaling Pathway Analysis**

This protocol is used to analyze the phosphorylation status of key proteins in the FGFR and MET signaling pathways.

- Cell Lysis: Treat cells with the desired inhibitors for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).



- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-FGFR, FGFR, p-MET, MET, p-ERK, ERK, p-AKT, AKT, β-actin) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

### **Generation of Resistant Cell Lines**

This protocol describes a general method for developing drug-resistant cancer cell lines through chronic exposure to an inhibitor.

- Initial IC50 Determination: Determine the IC50 of the drug (e.g., erdafitinib or CPL304110) in the parental cancer cell line using a cell viability assay.
- Initial Drug Exposure: Culture the parental cells in the presence of the drug at a concentration close to the IC20 (the concentration that inhibits growth by 20%).
- Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).



- Monitoring: Continuously monitor the cells for growth and viability. Passage the cells as needed, always maintaining the selective pressure of the drug.
- Resistance Confirmation: After several months of continuous culture and dose escalation, confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to that of the parental line. A significant increase in the IC50 value indicates the development of resistance.
- Characterization: Characterize the resistant cell line to identify the underlying mechanisms of resistance using techniques such as western blotting, RNA sequencing, and whole-exome sequencing.

## Conclusion

**CPL304110** is a promising next-generation FGFR inhibitor with potent activity against FGFR-driven cancers. The preclinical data strongly suggest its potential to overcome acquired resistance to erdafitinib, particularly in cases where resistance is mediated by the activation of the MET-Pyk2 bypass signaling pathway. The strategy of combining **CPL304110** with a MET inhibitor presents a rational and scientifically supported approach to address the challenge of drug resistance in FGFR-altered tumors. Further clinical investigation of **CPL304110**, both as a monotherapy and in combination, is warranted to validate these preclinical findings in patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific SG [thermofisher.com]



- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CPL304110: A Novel FGFR Inhibitor Overcoming Erdafitinib Resistance in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180474#cpl304110-efficacy-in-erdafitinib-resistant-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com